Researchers quantifying root-exuded benzoxazinoids face instability and poor solubility of aglycone HMBOA. HMBOA D-glucoside overcomes these limitations as a stable, water-soluble analytical standard. - Eliminates aglycone degradation artifacts in LC-MS/MS workflows. - Serves as definitive marker for root-mediated allelopathy, not substitutable by DIMBOA-Glc. - Enables reproducible in vitro bioassays for rhizosphere microbiome and weed interaction studies. Supplied with certificate of analysis for precise metabolomics.
HMBOA D-glucoside (2-hydroxy-7-methoxy-1,4-benzoxazin-3-one D-glucoside) is a stable, water-soluble benzoxazinoid secondary metabolite native to Poaceae crops such as maize, wheat, and rye [1]. In plant physiology and agricultural chemistry, it functions as a critical storage form of defensive allelochemicals. For procurement, HMBOA-Glc is primarily sourced as a high-purity analytical standard for plant metabolomics, rhizosphere ecology, and pest-resistance phenotyping [2]. Its glycosylated structure ensures high chemical stability compared to its highly reactive aglycone counterpart, making it suitable for precise quantification in LC-MS/MS workflows and long-term in vitro bioassays [3].
Substituting HMBOA-Glc with its precursor DIMBOA-Glc or its aglycone HMBOA compromises analytical accuracy and experimental integrity [1]. While DIMBOA-Glc is often the most abundant constitutive benzoxazinoid in young shoots, HMBOA-Glc is specifically enriched in root tissues and rhizosphere exudates, serving as the definitive marker for root-mediated allelopathy [2]. Furthermore, attempting to use the HMBOA aglycone as a substitute for in vitro assays fails due to its rapid spontaneous degradation into MBOA and limited aqueous solubility [1]. Procurement of the exact HMBOA-Glc standard is therefore mandatory for researchers mapping the precise spatial distribution of benzoxazinoids or quantifying the specific enzymatic conversion pathways during herbivore attack[3].
For quantitative metabolomics, the stability of the analytical standard is paramount. HMBOA-Glc, due to the protective β-D-glucopyranosyl linkage at the 2-position, exhibits high chemical stability in aqueous and methanolic extraction solvents [1]. In contrast, its aglycone counterpart (HMBOA) is highly reactive and rapidly degrades into 6-methoxy-benzoxazolin-2-one (MBOA) under standard extraction and soil conditions [1]. Utilizing HMBOA-Glc ensures reliable recovery rates and stable calibration curves over extended autosampler sequences.
| Evidence Dimension | Solution stability and degradation pathway |
| Target Compound Data | HMBOA-Glc (Stable in aqueous/methanolic solutions) |
| Comparator Or Baseline | HMBOA aglycone (Rapidly degrades to MBOA) |
| Quantified Difference | HMBOA-Glc maintains structural integrity for accurate LC-MS/MS quantification, avoiding the rapid half-life degradation seen in the aglycone. |
| Conditions | Plant tissue extraction and LC-MS/MS analysis |
Buyers must procure the glucoside form to avoid the severe reproducibility issues and rapid degradation associated with handling the free aglycone.
In cereal rye (Secale cereale), benzoxazinoid distribution is highly tissue-specific. While DIBOA-Glc dominates the shoot tissues, HMBOA-Glc is the definitive root-dominant compound [1]. Quantitative analysis of rye root exudates and rhizosphere soil demonstrates that HMBOA-Glc and its immediate aglycone are the primary benzoxazinoids present in the root zone, dictating root-mediated allelopathic interactions [2]. Using DIBOA-Glc or DIMBOA-Glc to model root exudation fails to reflect the actual chemical profile of the rhizosphere.
| Evidence Dimension | Tissue-specific accumulation (Roots vs. Shoots) |
| Target Compound Data | HMBOA-Glc (Root-dominant benzoxazinoid) |
| Comparator Or Baseline | DIBOA-Glc (Shoot-dominant benzoxazinoid) |
| Quantified Difference | HMBOA-Glc is the primary constituent in roots, whereas DIBOA-Glc/DIMBOA-Glc are minimized or absent in specific root exudate profiles. |
| Conditions | Cereal rye (Secale cereale) tissue and rhizosphere soil analysis |
For studies on root allelopathy, soil microbiome interactions, or cover crop weed suppression, HMBOA-Glc is the biologically accurate standard to procure.
Following the termination of cereal rye cover crops, the release and degradation of benzoxazinoids in the soil dictate weed suppression efficacy. Field studies demonstrate that HMBOA-Glc and its aglycone HMBOA become the dominant benzoxazinoid compounds in the soil immediately following termination [1]. While shoot-derived compounds like DIBOA-Glc decline or fail to mobilize effectively into the soil matrix, HMBOA-Glc exhibits a distinct degradation kinetic, providing a transient but potent allelochemical pulse [1].
| Evidence Dimension | Soil concentration post-termination |
| Target Compound Data | HMBOA-Glc (Dominant soil benzoxazinoid post-termination) |
| Comparator Or Baseline | DIBOA-Glc (Shoot-retained, poor soil mobilization) |
| Quantified Difference | HMBOA-Glc and HMBOA concentrations increase in soil immediately post-termination, whereas no-till shoot placement does not increase soil BX concentrations of shoot-dominant compounds. |
| Conditions | Field soil analysis following cereal rye termination |
Agronomic researchers evaluating the weed-suppressive potential of cover crops must procure HMBOA-Glc to accurately model soil allelochemical dynamics.
HMBOA-Glc is utilized as a highly stable reference standard for quantifying benzoxazinoid profiles in cereal crops, avoiding the rapid degradation issues associated with aglycone standards [1].
Because it is the dominant root-exuded benzoxazinoid in species like cereal rye, HMBOA-Glc is the standard of choice for in vitro assays testing the allelopathic effects of root exudates on soil microbiomes or neighboring weeds [2].
HMBOA-Glc is used to map the metabolic conversion of precursor benzoxazinoids (like DIMBOA-Glc) to downstream derivatives, helping breeders identify maize and wheat lines with superior induced defense traits against aphids and pathogens [3].